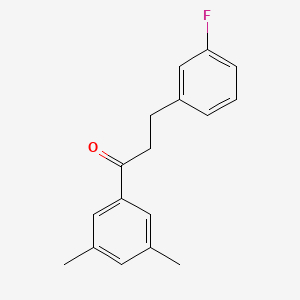

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

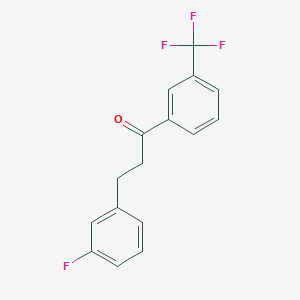

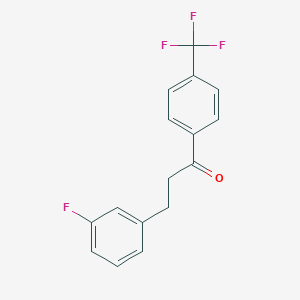

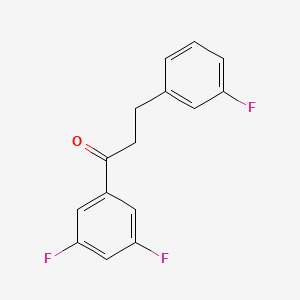

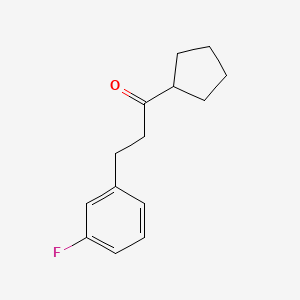

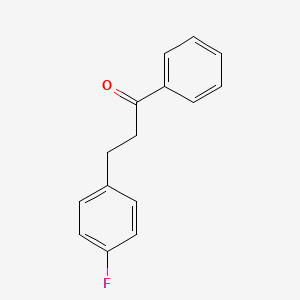

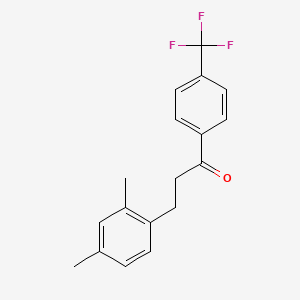

The compound is a derivative of propiophenone, which is an aromatic ketone. The presence of the trifluoromethyl group (-CF3) and the dimethylphenyl group (C6H4(CH3)2) suggests that this compound may have unique properties compared to the base propiophenone structure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a ketone functional group, a trifluoromethyl group, and a dimethylphenyl group. These groups could potentially influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone has been utilized in the synthesis of novel polymers. One study reports the synthesis of bisphenols with methyl groups ortho-substituted to the phenol groups, including bulky trifluoromethyl-substituted phenyl groups. These polymers exhibit good solubility, thermal stability, low dielectric constants, and high light transmittance, making them suitable for various industrial applications (Shang et al., 2012).

Electroactive Polymer Research

Another area of research involving 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone is in the development of electroactive polymers. A study demonstrated the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to the formation of poly(2,6-dimethylphenylene sulphide), which shows potential for applications due to its semi-conductivity and electrochemical response (Yamamoto et al., 1992).

Anion Exchange Membrane Development

Research on anion exchange membranes has also incorporated derivatives of 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone. A study focused on synthesizing poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups for high hydroxide conductivity, which is crucial for applications in fuel cells and other electrochemical devices (Shi et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been studied to understand their biological activity. For example, an analysis of the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone, a compound with structural similarities, helps in understanding the reactivity and potential applications of these compounds (Allen et al., 1971).

Biodegradation Studies

Studies on the biodegradation of substituted phenols, including compounds structurally related to 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone, provide insights into the environmental impact and treatment of these compounds. Research on anaerobic biodegradability and toxicity to methanogenesis offers valuable information for environmental management (O'Connor & Young, 1989).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-3-4-14(13(2)11-12)7-10-17(22)15-5-8-16(9-6-15)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKXTXRTNUAYPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644697 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone | |

CAS RN |

898794-34-8 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.